molecular formula C9H11N5OS B15442831 N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide CAS No. 72277-82-8

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide

Cat. No.: B15442831
CAS No.: 72277-82-8
M. Wt: 237.28 g/mol
InChI Key: YBDOHDSCIIKDGR-UHFFFAOYSA-N
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Description

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide is a useful research compound. Its molecular formula is C9H11N5OS and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Biological Activity

N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships, and relevant case studies.

1. Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The general synthetic route includes:

  • Starting Materials : 6-chloropurine and ethyl sulfide.
  • Reaction Conditions : The reaction is typically performed under reflux conditions in an appropriate solvent, such as ethanol, to facilitate nucleophilic substitution.

The purity and structure of the synthesized compound are confirmed using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

2.1 Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines:

Cell LineIC50 (µM)
4T1 murine mammary carcinoma<30
COLO201 human colorectal adenocarcinoma<30
SNU-1 human gastric carcinoma<30

These findings suggest that the compound may act through mechanisms involving adenosine receptors or other pathways critical for tumor growth inhibition .

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. For instance, it has been tested against several bacterial strains with varying degrees of effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli250
Staphylococcus aureus500
Klebsiella pneumoniae250

These results indicate that this compound may inhibit bacterial growth effectively, potentially offering a new avenue for antimicrobial therapy .

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

3.1 Structure-Activity Relationship (SAR)

Research focusing on the SAR of purine derivatives has revealed that modifications at specific positions can significantly enhance biological activity. For example, introducing alkyl or aryl groups at the sulfur atom has been shown to improve both solubility and potency against cancer cell lines .

3.2 In Vivo Studies

In vivo studies utilizing animal models have indicated that compounds similar to this compound can reduce tumor size significantly when administered in appropriate dosages. These studies highlight the importance of further exploring dosage optimization and delivery methods for therapeutic applications .

4.

This compound stands out as a promising candidate in both anticancer and antimicrobial research. Its synthesis is relatively straightforward, and its biological activities warrant further investigation to fully understand its mechanisms and potential therapeutic applications.

Continued research could lead to the development of new treatments for cancer and bacterial infections, addressing critical needs in modern medicine.

Properties

CAS No.

72277-82-8

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

N-(2-ethylsulfanyl-7H-purin-6-yl)acetamide

InChI

InChI=1S/C9H11N5OS/c1-3-16-9-13-7-6(10-4-11-7)8(14-9)12-5(2)15/h4H,3H2,1-2H3,(H2,10,11,12,13,14,15)

InChI Key

YBDOHDSCIIKDGR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(=N1)NC(=O)C)NC=N2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.